molecular formula C11H15NO2 B2837783 (5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine CAS No. 314028-47-2

(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine

Cat. No.: B2837783
CAS No.: 314028-47-2
M. Wt: 193.246
InChI Key: QHSSRAPMWRWMDF-UHFFFAOYSA-N
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Description

“(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of benzofuran compounds is characterized by a benzofuran ring as a core . This heterocyclic compound is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions due to their versatile and unique physicochemical properties . They are an important basis for medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds vary. For example, some benzofuran compounds have a strong aromatic smell and are soluble in some organic solvents, such as dichloromethane, ethanol, and acetone . They are multi-cyclic aromatic compounds with strong molecular stability .

Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Techniques : Research has focused on novel synthesis techniques for benzofuran derivatives, which are crucial in the development of various pharmacological agents. A study reported a new synthesis approach towards benzofuran-2-yl-methanamine derivatives, demonstrating a straightforward method for generating a variety of substituted compounds starting from readily available phenylacetic acid derivatives (Schlosser et al., 2015).

Pharmacological and Biological Activities

Anticholinesterase Activity : Benzofuran derivatives have been assessed for their anticholinesterase activity, showing potent inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity suggests potential applications in treating diseases like Alzheimer's by modulating cholinergic function (Luo et al., 2005).

Antibacterial and Antifungal Activities : A series of quinoline derivatives carrying a 1,2,3-triazole moiety showed moderate to very good antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Thomas et al., 2010).

Potential Applications in Drug Design

Serotonin Receptor Ligands : The exploration of benzofuran bioisosteres for known hallucinogenic tryptamines has provided insights into the design of serotonin receptor ligands. Although the affinity at the serotonin 5-HT2 and 5-HT1A receptors was slightly decreased for the benzofuran derivatives compared to the indoles, this research suggests benzofurans may have utility in designing selective serotonin receptor modulators (Tomaszewski et al., 1992).

Mechanism of Action

Target of Action

The primary target of (5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine, also known as MMDA, is likely the serotonin receptor 5HT2A . This receptor plays a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

MMDA likely acts as a 5HT2A agonist , similar to hallucinogenic amphetamines such as DOM . It may also act as a serotonin releaser by reversing the direction of the serotonin reuptake transporter, similar to MDMA . This dual action can lead to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission.

Result of Action

The molecular and cellular effects of MMDA’s action are likely to be diverse, given the widespread distribution of serotonin receptors in the body. Potential effects could include altered mood and perception, due to its action on the 5HT2A receptor .

Safety and Hazards

As with any organic compound, appropriate protective measures should be taken when handling benzofuran compounds, such as wearing protective gloves and glasses, and avoiding skin contact and inhalation . During handling and storage, care should be taken to avoid contact with oxidizing agents and strong acids to prevent dangerous reactions .

Future Directions

Benzofuran compounds have attracted more and more attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers . Therefore, the future direction in this field is likely to focus on the development of new therapeutic agents with improved bioavailability and fewer side effects .

Properties

IUPAC Name

(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-3-8-4-10(13-2)9(6-12)5-11(8)14-7/h4-5,7H,3,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSSRAPMWRWMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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